2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride
Description
The ester group is attached to a cyclohexyl moiety substituted with a piperidine ring, and the compound exists as a hydrochloride salt.
Properties
CAS No. |
20186-52-1 |
|---|---|
Molecular Formula |
C18H25Cl3N2O2 |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
(2-piperidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride |
InChI |
InChI=1S/C18H24Cl2N2O2.ClH/c19-13-7-6-8-14(20)17(13)21-18(23)24-16-10-3-2-9-15(16)22-11-4-1-5-12-22;/h6-8,15-16H,1-5,9-12H2,(H,21,23);1H |
InChI Key |
LDQUTFJLAUWSJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)C2CCCCC2OC(=O)NC3=C(C=CC=C3Cl)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride involves several steps. One common method includes the reaction of 2,6-dichlorocarbanilic acid with 2-piperidinocyclohexanol in the presence of a suitable catalyst and solvent . The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the desired ester. Industrial production methods may involve large-scale batch reactors with optimized reaction parameters to maximize yield and purity .
Chemical Reactions Analysis
2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The compound is compared to three key analogs (Table 1):
Table 1: Structural and Molecular Comparison
*Estimated based on diethylamino analog (395.79 g/mol) with piperidine (C5H11N) replacing diethylamino (C4H11N), adding ~14 g/mol.
Key Observations:
- Substituent Effects: The piperidino group (6-membered ring) in the target compound may enhance solubility and stability compared to the diethylamino (linear) and pyrrolidinyl (5-membered ring) analogs due to differences in ring strain and basicity .
Table 2: Toxicity and Pharmacological Data
Key Observations:
- Toxicity Trends: The diethylamino analog (K 1201) exhibits moderate acute toxicity (LD50 = 42 mg/kg), while the piperidino and pyrrolidinyl analogs lack direct data. Piperidine rings are common in pharmaceuticals (e.g., Levocabastine HCl, CAS 79547-78-7, with a molecular weight of 456.98 g/mol) due to favorable pharmacokinetics, suggesting the target compound may have a better therapeutic index .
- Cytotoxicity Parallels: In purine derivatives (), substituents like amino or alkoxy groups significantly influence cytotoxicity. For example, 2,6-diamino-6-fluoropurine derivatives showed high antiviral activity but variable cytotoxicity, highlighting the importance of substituent choice in balancing efficacy and safety .
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